molecular formula C32H28ClN7O2S B8148508 N-(2-aminophenyl)-4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]benzamide

N-(2-aminophenyl)-4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]benzamide

Cat. No.: B8148508
M. Wt: 610.1 g/mol
InChI Key: GGZYNJKDGRBRKG-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TW9 involves multiple steps, starting with the preparation of the core thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine structure. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the desired product is obtained. Industrial production methods for TW9 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

TW9 undergoes several types of chemical reactions, including:

    Oxidation: TW9 can be oxidized under specific conditions, although detailed studies on this are limited.

    Reduction: The compound can be reduced, particularly in the presence of reducing agents like sodium borohydride.

    Substitution: TW9 can undergo substitution reactions, especially at the amine and benzamide functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TW9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

TW9 exerts its effects by inhibiting bromodomain 2 (BD2) in bromodomain-containing protein 4 (BRD4) and histone deacetylase 1 (HDAC1). This dual inhibition leads to the disruption of chromatin structure and transcriptional regulation, ultimately inducing apoptosis and inhibiting cell proliferation. The molecular targets of TW9 include BD2 and HDAC1, and the pathways involved are related to chromatin remodeling and gene expression regulation .

Comparison with Similar Compounds

TW9 is unique in its dual inhibition of both bromodomains and histone deacetylases. Similar compounds include:

    (+)-JQ1: A selective inhibitor of bromodomains, particularly BRD4.

    CI994: An inhibitor of histone deacetylases, specifically HDAC1 and HDAC3.

Compared to these compounds, TW9 exhibits higher antiproliferative activity and induces apoptosis more effectively in cancer cell cultures .

Properties

IUPAC Name

N-(2-aminophenyl)-4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28ClN7O2S/c1-17-18(2)43-32-28(17)29(20-8-12-22(33)13-9-20)36-26(30-39-38-19(3)40(30)32)16-27(41)35-23-14-10-21(11-15-23)31(42)37-25-7-5-4-6-24(25)34/h4-15,26H,16,34H2,1-3H3,(H,35,41)(H,37,42)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZYNJKDGRBRKG-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)C6=CC=C(C=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)C6=CC=C(C=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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